molecular formula C18H21ClN2O3 B7055152 [3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone

[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone

Cat. No.: B7055152
M. Wt: 348.8 g/mol
InChI Key: ZUJTXSPAYZMCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazole ring, and a chlorophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorophenol with piperidine in the presence of a base to form the intermediate [2-chlorophenoxy]methylpiperidine. This intermediate is then reacted with 2,5-dimethyl-1,3-oxazole-4-carboxylic acid chloride under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule with applications in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Investigated as a candidate for the development of new pharmaceuticals.

Industry:

  • Used in the development of specialty chemicals and materials.
  • Potential applications in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • [3-[(2-Bromophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone
  • [3-[(2-Fluorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone

Comparison:

  • Uniqueness: The presence of the chlorophenoxy group in [3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone imparts unique chemical properties, such as its reactivity in substitution reactions.
  • Reactivity: The compound’s reactivity can differ significantly from its brominated or fluorinated analogs, affecting its suitability for various applications.
  • Biological Activity: The biological activity of the compound may also vary, with the chlorinated version potentially exhibiting different pharmacological profiles compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(2-chlorophenoxy)methyl]piperidin-1-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-12-17(20-13(2)24-12)18(22)21-9-5-6-14(10-21)11-23-16-8-4-3-7-15(16)19/h3-4,7-8,14H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJTXSPAYZMCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)N2CCCC(C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.